5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methylpropyl)furan-2-carboxamide
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Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methylpropyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a pyrimidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methylpropyl)furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidine ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a furan derivative.
Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace the dimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methylpropyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid
- 2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid
- 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methylpropyl)furan-2-carboxamide is unique due to the presence of both a furan ring and a pyrimidine ring, which can confer specific chemical and biological properties. The combination of these rings with the carboxamide group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H21N3O2S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-methylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H21N3O2S/c1-10(2)8-17-15(20)14-6-5-13(21-14)9-22-16-18-11(3)7-12(4)19-16/h5-7,10H,8-9H2,1-4H3,(H,17,20) |
InChI Key |
DPAKCOJMPXEBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC(C)C)C |
Origin of Product |
United States |
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